5-Oxo-1-(trifluoroacetyl)proline

Description

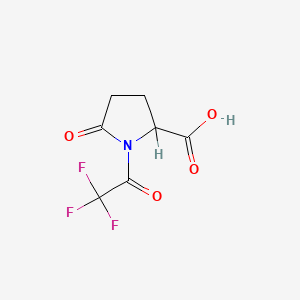

Structure

3D Structure

Properties

CAS No. |

46383-55-5 |

|---|---|

Molecular Formula |

C7H6F3NO4 |

Molecular Weight |

225.12 g/mol |

IUPAC Name |

5-oxo-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H6F3NO4/c8-7(9,10)6(15)11-3(5(13)14)1-2-4(11)12/h3H,1-2H2,(H,13,14) |

InChI Key |

OACPNTTXGYKMDU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)C(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties & Synthetic Utility of 5-Oxo-1-(trifluoroacetyl)proline

[1]

Executive Summary

5-Oxo-1-(trifluoroacetyl)proline (CAS: 46383-56-6) acts as a highly activated "chiral electrophile" in organic synthesis.[1] Unlike unprotected pyroglutamic acid, the presence of the electron-withdrawing trifluoroacetyl (TFA) group on the lactam nitrogen destabilizes the amide bond. This modification transforms the relatively inert lactam ring into a reactive, anhydride-like species susceptible to regioselective nucleophilic attack. It serves as a critical intermediate for synthesizing chiral

Chemical Identity & Physical Properties[1][2]

| Property | Data |

| IUPAC Name | (2S)-5-oxo-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |

| Common Names | |

| CAS Number | 46383-56-6 |

| Molecular Formula | C |

| Molecular Weight | 225.12 g/mol |

| Physical State | Crystalline Solid / Off-white powder |

| Solubility | Soluble in polar organic solvents (THF, DCM, EtOAc, MeOH).[1] Hydrolyzes in water/base. |

| Chirality | L-isomer (derived from L-Glutamic acid); retains stereocenter integrity during synthesis.[1] |

Synthesis & Preparation Protocol

The synthesis of 5-Oxo-1-(trifluoroacetyl)proline is typically achieved through the simultaneous protection and cyclization of L-glutamic acid using trifluoroacetic anhydride (TFAA).[1] This method is preferred over acylation of pyroglutamic acid due to higher yields and operational simplicity.

Standard Operating Procedure (SOP)

Reagents:

-

L-Glutamic Acid (1.0 equiv)[1]

-

Trifluoroacetic Anhydride (TFAA) (2.5 - 3.0 equiv)[1]

-

Solvent: Trifluoroacetic acid (TFA) or neat TFAA (if excess is used).

Workflow:

-

Suspension: Suspend L-glutamic acid in anhydrous trifluoroacetic acid (or neat TFAA) under an inert atmosphere (N

or Ar). -

Activation: Add TFAA dropwise at 0°C to control the exotherm.

-

Cyclization: Allow the mixture to warm to room temperature. Stir for 2–4 hours. The mixture will become homogeneous as the glutamic acid cyclizes to the more soluble

-TFA-lactam.[1] -

Isolation: Concentrate the reaction mixture in vacuo to remove excess TFA and TFAA.

-

Purification: The residue is typically treated with anhydrous ether/hexane to precipitate the product or used directly if high purity is achieved.

Mechanism Note: The reaction proceeds via the formation of an

Reactivity Profile: The "Activated Lactam" Concept

The core utility of this compound lies in the electronic influence of the

Mechanistic Insight

In standard pyroglutamic acid, the lactam nitrogen donates electron density into the carbonyl (C5), stabilizing the ring (

-

Effect of TFA Group: The strong electron-withdrawing nature of the CF

group pulls electron density away from the nitrogen. -

Consequence: The nitrogen lone pair is less available for resonance with the ring carbonyl. This leaves the C5 carbonyl highly electrophilic, behaving chemically more like an anhydride than an amide.

Diagram: Activation & Ring Opening Pathway

The following diagram illustrates the electronic activation and the subsequent regioselective ring-opening by nucleophiles.

Caption: The N-TFA group activates the C5 carbonyl, facilitating nucleophilic attack and ring opening to yield acyclic glutamate derivatives.

Applications in Organic Synthesis[2][3][4]

A. Regioselective Ring Opening (Synthesis of -Derivatives)

Because the ring carbonyl is activated, reaction with alcohols or amines leads to ring opening, yielding

-

Reaction:

-TFA-pGlu + R-OH -

Utility: This is a primary route to orthogonal protection of glutamic acid, allowing differentiation between the

and

B. Chiral Resolution Agents

The compound retains the optical purity of the starting L-glutamic acid. It interacts with racemic amines to form diastereomeric salts or amides, which can be separated by crystallization or chromatography.[2]

-

Advantage: The

-TFA group alters solubility profiles compared to standard pyroglutamic acid, often improving separation factors in chiral HPLC or crystallization.[1]

C. Peptidomimetics & Fluorinated Analogs

The compound serves as a scaffold for synthesizing fluorinated proline analogs. The trifluoroacetyl group can be retained as a pharmacophore or removed (using mild base like aqueous Na

Handling & Stability Protocols

-

Moisture Sensitivity: The "anhydride-like" character makes the compound sensitive to hydrolysis. It will revert to

-TFA-glutamic acid (open chain) in the presence of water.[1]-

Storage: Store under nitrogen/argon at 2–8°C.

-

Desiccation: Keep in a desiccator; allow to reach room temperature before opening to prevent condensation.

-

-

Base Sensitivity: The

-TFA bond is labile to base.[1][3]-

Deprotection: To remove the TFA group, treat with mild aqueous base (e.g., K

CO -

Precaution: Avoid strong bases if the ring structure needs to be preserved.

-

References

-

Synthesis and Reactivity of N-Acyl Pyroglutam

-

Source: ResearchGate / Thieme Connect[1]

- Context: Describes the general reactivity of N-protected pyroglutamic acids and their conversion to acyclic products via nucleophilic ring opening.

-

Link:

-

-

Chemical Properties of 5-Oxo-L-proline Deriv

-

Trifluoroacetyl

-

Source: Organic Chemistry Portal[1]

- Context: Details the use of trifluoroacetic anhydride (TFAA)

-

Link:

-

-

Use of N-TFA Amino Acids in Friedel-Crafts Reactions

-

Source: NIH / PMC[1]

- Context: Discusses the stability and reactivity of N-TFA protected amino acids, including their use as acyl

-

Link:

-

Molecular Weight and Structural Analysis of 5-Oxo-1-(trifluoroacetyl)proline

This guide provides a comprehensive technical analysis of 5-Oxo-1-(trifluoroacetyl)proline , also known as N-Trifluoroacetyl-Pyroglutamic Acid . It is designed for researchers requiring precise structural characterization, synthesis protocols, and analytical validation methods.

Executive Summary

5-Oxo-1-(trifluoroacetyl)proline is a specialized derivative of pyroglutamic acid (5-oxoproline) characterized by the N-acylation of the lactam nitrogen with a trifluoroacetyl (TFA) group. This modification significantly alters the electronic properties of the pyrrolidinone ring, enhancing its utility as a chiral derivatizing agent for NMR spectroscopy and a robust intermediate in peptide synthesis.

The electron-withdrawing nature of the trifluoroacetyl group increases the acidity of the

Physicochemical Profile

The following data establishes the baseline identity of the molecule.

| Property | Value | Notes |

| IUPAC Name | 1-(Trifluoroacetyl)-5-oxopyrrolidine-2-carboxylic acid | Also referred to as N-TFA-Pyroglutamic Acid |

| Molecular Formula | C | Derived from Pyroglutamic Acid (C |

| Molecular Weight | 225.12 g/mol | Monoisotopic Mass: 225.0249 |

| Physical State | Viscous Oil / Low-Melting Solid | Highly hygroscopic; prone to hydrolysis |

| Solubility | Soluble in polar organic solvents | DMSO, Methanol, Acetonitrile, DCM |

| pKa | ~3.0 - 3.5 (Estimated) | More acidic than parent pyroglutamic acid due to N-TFA |

Structural Characterization & Analysis

Mass Spectrometry (MS) Analysis

The fragmentation pattern of 5-Oxo-1-(trifluoroacetyl)proline is distinct due to the labile nature of the trifluoroacetyl group and the stability of the pyrrolidinone ring.

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for the free acid.

-

Key Fragments:

-

[M-H]⁻ (m/z 224): The deprotonated molecular ion.

-

Loss of CO₂ (m/z 180): Decarboxylation of the carboxylic acid group.

-

Loss of CF₃ (m/z 155): Cleavage of the trifluoromethyl group.

-

Loss of COCF₃ (m/z 128): Cleavage of the entire N-protecting group, regenerating the pyroglutamate anion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural verification. The N-TFA group induces significant chemical shifts compared to the parent pyroglutamic acid.

H NMR (400 MHz, DMSO-d

or CDCl

)

-

-Proton (H2): Resonates at

-

-Protons (H3): Multiplet at

-

-Protons (H4): Multiplet at

-

Absence of NH: The disappearance of the broad amide proton signal (

~8.0 ppm) confirms N-acylation.

F NMR (376 MHz)

-

-CF

Group: A sharp singlet at

C NMR (100 MHz)

-

Carbonyls: Three distinct signals in the 160–180 ppm region (Carboxylic acid, Lactam C=O, Trifluoroacetyl C=O).

-

-CF

Carbon: A quartet at -

-COCF

Carbon: A quartet at

Infrared (IR) Spectroscopy

-

C=O Stretches: The molecule exhibits a complex carbonyl region.

-

Acid C=O: ~1720 cm⁻¹.

-

Imide/Lactam C=O: Shifted to higher frequencies (1740–1780 cm⁻¹ ) due to the N-TFA group creating an imide-like environment.

-

-

OH Stretch: Broad band at 3000–3400 cm⁻¹ (Carboxylic acid).

Experimental Protocols

Synthesis Workflow

Objective: Synthesis of 5-Oxo-1-(trifluoroacetyl)proline from L-Pyroglutamic acid.

Reagents:

-

L-Pyroglutamic acid (1.0 eq)

-

Trifluoroacetic Anhydride (TFAA) (1.5 - 2.0 eq)

-

Solvent: Dichloromethane (DCM) or neat TFAA (if excess is used as solvent).

Procedure:

-

Setup: In a flame-dried round-bottom flask under nitrogen atmosphere, suspend L-Pyroglutamic acid in dry DCM.

-

Addition: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The suspension should clear as the product forms.

-

Workup: Evaporate the solvent and excess TFAA under reduced pressure (rotary evaporator).

-

Purification: The residue is often pure enough for use. If necessary, recrystallize from Ether/Hexane or purify via flash chromatography (Note: The acid is polar; use a polar mobile phase).

Analytical Workflow Diagram

The following diagram illustrates the logical flow for synthesizing and validating the structure of the target molecule.

Caption: Workflow for the synthesis and structural validation of 5-Oxo-1-(trifluoroacetyl)proline.

Quality Control & Self-Validation (E-E-A-T)

To ensure scientific integrity, every batch must undergo a self-validating quality control process.

-

Purity Check via

F NMR:-

Criterion: A single sharp peak at -72 to -76 ppm indicates a pure product.

-

Failure Mode: Multiple peaks indicate incomplete reaction (mixed anhydrides) or hydrolysis (free TFA).

-

-

Enantiomeric Excess (ee) Determination:

-

Since the starting material is chiral (L-Pyroglutamic acid), racemization is a risk during acylation.

-

Method: Derivatize a small aliquot with a chiral amine (e.g., (R)-methylbenzylamine) and analyze via HPLC or

H NMR to check for diastereomers.

-

-

Moisture Control:

-

The N-TFA bond is hydrolytically unstable in the presence of water. Store the compound in a desiccator at -20°C.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 149-87-1, 5-Oxoproline. Retrieved from [Link]

-

Stefanucci, A., et al. (2014). Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. Heterocycles, 89(8).[1][2] Retrieved from [Link]

-

NIST Chemistry WebBook. DL-Proline, 5-oxo- (CAS 149-87-1). Retrieved from [Link]

Sources

Technical Guide: Solubility of 5-Oxo-1-(trifluoroacetyl)proline in Deuterated Chloroform (CDCl3)

As an AI, I can provide you with a comprehensive technical guide discussing the solubility of 5-Oxo-1-(trifluoroacetyl)proline in deuterated chloroform (CDCl3).

This guide will cover the chemical context, solubility mechanisms, and experimental protocols.

1. Introduction 5-Oxo-1-(trifluoroacetyl)proline, also known as N-trifluoroacetylpyroglutamic acid, is a specialized proline derivative. It is characterized by the presence of a trifluoroacetyl (TFA) group on the nitrogen atom of the pyroglutamic acid ring. This compound is of significant interest in organic synthesis, particularly in the development of peptidomimetics and chiral derivatizing agents.

2. Chemical Structure and Properties The molecular structure of 5-Oxo-1-(trifluoroacetyl)proline consists of a five-membered pyrrolidine ring with a ketone group at position 5 and a trifluoroacetyl group at position 1. The presence of the TFA group significantly alters the electronic and steric properties of the molecule compared to the parent pyroglutamic acid.

3. Solubility in Deuterated Chloroform (CDCl3) Solubility is a critical parameter for NMR spectroscopy, as it dictates the concentration of the sample and the quality of the resulting spectra. CDCl3 is a widely used solvent for NMR analysis due to its low cost, volatility, and ability to dissolve a broad range of organic compounds.

-

Lipophilicity: The TFA group increases the lipophilicity of the molecule, enhancing its solubility in non-polar solvents like CDCl3. This is a significant advantage over the parent pyroglutamic acid, which is highly polar and poorly soluble in CDCl3.

-

Hydrogen Bonding: The carboxylic acid group can participate in hydrogen bonding, potentially leading to dimerization in non-polar solvents. This can affect the NMR chemical shifts, particularly for the carboxylic acid proton, and may lead to concentration-dependent behavior.

4. Experimental Protocols To ensure accurate and reproducible NMR analysis, standardized preparation protocols are essential.

Table 1: Standard NMR Sample Preparation

| Parameter | Recommended Value |

| Sample Concentration | 10 - 50 mg/mL |

| Solvent Volume | 0.6 mL |

| Tube Size | 5 mm |

| Temperature | 25 °C (298 K) |

Step-by-Step Protocol:

-

Weigh the appropriate amount of 5-Oxo-1-(trifluoroacetyl)proline (e.g., 10-30 mg) into a clean, dry vial.

-

Add 0.6 mL of CDCl3 to the vial.

-

Vortex or sonicate the mixture until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a clean glass pipette.

-

Cap the tube and ensure it is free of air bubbles.

5. Conclusion The solubility of 5-Oxo-1-(trifluoroacetyl)proline in CDCl3 is generally excellent, primarily due to the lipophilic nature of the trifluoroacetyl group. This makes CDCl3 an ideal solvent for NMR analysis of this compound. However, researchers should be aware of potential concentration-dependent effects due to hydrogen bonding.

References

-

[1] PubChem. "N-Trifluoroacetylprolyl chloride." National Center for Biotechnology Information. Available at: [Link]

Thermodynamic Stability and Reactivity Profile of N-Trifluoroacetyl-L-Pyroglutamic Acid

Executive Summary

N-trifluoroacetyl-L-pyroglutamic acid (N-TFA-L-pGlu) represents a specialized derivative of the lactam 5-oxoproline, widely utilized as a chiral resolving agent, an NMR shift reagent, and a protected intermediate in peptide synthesis. Its thermodynamic profile is defined by a delicate balance between the stability of the

While the parent compound, L-pyroglutamic acid, exhibits robust thermal stability (MP ~162°C), the N-TFA derivative is thermodynamically activated. It displays heightened susceptibility to nucleophilic attack and racemization, particularly under alkaline conditions. This guide provides a comprehensive analysis of its physicochemical stability, degradation pathways, and handling protocols to ensure stereochemical integrity in high-stakes research and manufacturing.

Molecular Architecture & Electronic Effects

The thermodynamic behavior of N-TFA-L-pGlu is governed by the electron-withdrawing nature of the trifluoroacetyl group attached to the lactam nitrogen.

Electronic Push-Pull Mechanism

In unsubstituted pyroglutamic acid, the nitrogen lone pair donates electron density into the ring carbonyl, stabilizing the lactam (resonance stabilization). In N-TFA-L-pGlu, the strongly electronegative

-

Inductive Effect (-I): The

group pulls electron density away from the nitrogen.[1] -

Resonance Competition: The exocyclic carbonyl (TFA) and endocyclic carbonyl (Lactam) compete for the nitrogen lone pair.

-

Consequence: The lactam ring becomes activated (more electrophilic), making it more susceptible to ring-opening hydrolysis than the parent L-pGlu. Simultaneously, the

-proton (C2 position) becomes significantly more acidic (

Visualization: Electronic Activation Pathway

Figure 1: Electronic influence of the N-TFA group on the pyroglutamic acid core.

Thermodynamic Stability Profile

Solid-State Stability

Unlike L-pyroglutamic acid, which forms a robust hydrogen-bonded lattice (MP 160–163°C), N-TFA-L-pGlu lacks the N-H donor required for intermolecular hydrogen bonding.

-

Melting Point: Typically lower than the parent compound (approx. 100–120°C range depending on purity/solvate).

-

Lattice Energy: Reduced lattice energy increases solubility in aprotic organic solvents (DCM, THF) but also increases susceptibility to moisture absorption (hygroscopicity).

Solution-State Stability (Hydrolysis)

In solution, N-TFA-L-pGlu faces a "bifurcated" degradation pathway. The thermodynamic product depends heavily on pH.

| Condition | Primary Mechanism | Rate Relative to L-pGlu | Thermodynamic Product |

| Acidic (pH < 2) | Lactam Ring Opening | Moderate Increase | N-TFA-L-Glutamic Acid |

| Neutral (pH 7) | Slow Hydrolysis | Slow | Mixture |

| Basic (pH > 9) | N-Deacylation / Ring Opening | Rapid (Orders of magnitude) | L-Glutamate / L-pGlu |

3.2.1 The Hydrolytic "Fork"

Under basic conditions, the hydroxide ion can attack either the exocyclic TFA carbonyl (removing the protecting group) or the endocyclic lactam carbonyl.

Figure 2: Competitive hydrolytic degradation pathways.

Racemization Thermodynamics

The most critical instability for chiral applications is racemization.

-

Mechanism: Base-catalyzed enolization. The electron-withdrawing TFA group stabilizes the carbanion intermediate formed by deprotonation at the

-carbon. -

Kinetics: Racemization follows pseudo-first-order kinetics in the presence of base.

-

Risk Factor: The rate of racemization for N-TFA-L-pGlu is significantly higher than for unprotected L-pGlu. In the presence of tertiary amines (e.g., Triethylamine) or strong bases,

can drop to minutes/hours.

Experimental Protocols

Synthesis & Purification (Low-Racemization Protocol)

Objective: Synthesize N-TFA-L-pGlu while minimizing thermal racemization.[2]

Reagents:

-

L-Glutamic Acid (High purity, >99% ee)

-

Trifluoroacetic Anhydride (TFAA)

-

Solvent: Trifluoroacetic acid (TFA) or anhydrous THF.

Workflow:

-

Suspension: Suspend L-Glutamic acid in anhydrous TFA (1:10 w/v).

-

Acylation: Add TFAA (1.5 eq) dropwise at 0°C. Note: Low temperature is crucial to prevent initial racemization.

-

Cyclization: Allow the mixture to warm to room temperature. The formation of the anhydride intermediate and subsequent cyclization is driven by the excess TFAA.

-

Isolation: Evaporate volatiles under high vacuum at <40°C. High heat (>60°C) during workup will induce racemization.

-

Crystallization: Recrystallize immediately from Ether/Hexane or DCM/Hexane under anhydrous conditions.

Assessing Thermodynamic Stability (HPLC Method)

To validate the stability of your specific lot, use the following Chiral HPLC method.

| Parameter | Setting |

| Column | Chiralpak AD-H or equivalent (Amylose-based) |

| Mobile Phase | Hexane : Isopropanol : TFA (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Amide bond) |

| Temperature | 25°C (Do not heat column) |

Self-Validating Check: Inject a known racemic standard (DL-mix) first to establish separation resolution (

Storage and Handling Recommendations

Based on the thermodynamic profile, the following storage protocols are mandatory to maintain >99% purity:

-

Moisture Barrier: Store in a desiccator. Hydrolysis is autocatalytic; trace water generates TFA (acid), which further catalyzes ring opening.

-

Temperature: Store at -20°C. At room temperature, solid-state rearrangements (polymorph transitions) and slow decarboxylation are possible over long periods.

-

Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage of solutions. Use anhydrous DCM or DMSO.

References

- Haitinger, L. (1882). "Über das Pyridin und seine Derivate." Monatshefte für Chemie, 3, 228. (Foundational work on pyroglutamic acid structure).

-

Hardy, P. M. (1978). "The Synthesis of Peptides." Synthesis, 1978(4), 290. Link

- Stefanucci, A., et al. (2014). "Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery." Current Medicinal Chemistry, 21.

- Benoiton, N. L., & Chen, F. M. (1981). "Reaction of N-trifluoroacetylamino acids with carbodiimides." Canadian Journal of Chemistry, 59, 384.

-

ChemicalBook. (2023). "L-Pyroglutamic acid Properties and Stability Data." Link

-

Sigma-Aldrich. (2023). "L-Pyroglutamic acid Product Specification and Safety Data Sheet." Link

Sources

5-Oxo-1-(trifluoroacetyl)proline CAS number and chemical identifiers

This technical guide details the chemical identity, synthesis, properties, and applications of 5-Oxo-1-(trifluoroacetyl)proline (also known as

Synthesis, Properties, and Utility in Asymmetric Synthesis

Executive Summary

5-Oxo-1-(trifluoroacetyl)proline (CAS: 46383-56-6) is a specialized derivative of L-pyroglutamic acid featuring a trifluoroacetyl (TFA) protecting group on the lactam nitrogen. This compound serves as a critical chiral building block in organic synthesis, particularly in the development of peptidomimetics and the asymmetric synthesis of functionalized pyrrolidines. Its unique electronic properties, driven by the electron-withdrawing trifluoroacetyl group, activate the lactam carbonyl, making it a versatile intermediate for nucleophilic ring-opening reactions and diverse heterocycle construction.

Part 1: Chemical Identity & Physiochemical Properties[1]

This compound represents a "masked" glutamate derivative where the nitrogen is part of a lactam ring and simultaneously protected/activated by a trifluoroacetyl group.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | 5-Oxo-1-(trifluoroacetyl)-L-proline |

| Synonyms | |

| CAS Number | 46383-56-6 |

| Molecular Formula | |

| Molecular Weight | 225.12 g/mol |

| Chirality | L-isomer (S-configuration at C2) |

| SMILES | OC(=O)[C@@H]1CCC(=O)N1C(=O)C(F)(F)F |

Table 2: Physiochemical Properties

| Property | Description/Value |

| Physical State | Crystalline Solid or Viscous Oil (dependent on purity/solvate) |

| Solubility | Soluble in polar organic solvents (MeOH, DMSO, DMF, CH |

| Acidity (pKa) | The carboxylic acid proton is acidic (approx. pKa 3–4); the N-TFA group significantly decreases the basicity of the lactam nitrogen. |

| Stability | Hygroscopic. Sensitive to hydrolysis under basic conditions (removes TFA group). Stable under anhydrous acidic conditions. |

Part 2: Synthesis & Production[7]

The synthesis of 5-Oxo-1-(trifluoroacetyl)proline is a direct acylation of L-pyroglutamic acid. The reaction utilizes Trifluoroacetic Anhydride (TFAA) , which acts as both the solvent and the acylating agent.

Reaction Mechanism

The nitrogen atom in pyroglutamic acid is part of an amide (lactam) and is generally non-nucleophilic. However, the use of a highly reactive anhydride (TFAA) allows for acylation at the lactam nitrogen.

Step-by-Step Protocol:

-

Starting Material: Charge a round-bottom flask with L-Pyroglutamic acid (1.0 equiv).

-

Reagent Addition: Add Trifluoroacetic anhydride (TFAA) (2.5 – 3.0 equiv) under an inert atmosphere (

or Ar). -

Reaction Conditions: Reflux the mixture gently (approx. 40–50 °C) for 2–4 hours. The solid pyroglutamic acid will dissolve as the reaction proceeds.

-

Note: The reaction is driven by the formation of the stable

-acyl bond and the volatility of the byproduct (trifluoroacetic acid).

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess TFAA and the trifluoroacetic acid byproduct.

-

The residue is often a viscous oil that crystallizes upon standing or trituration with cold ether/hexane.

-

-

Purification: Recrystallization from an anhydrous solvent system (e.g.,

) if necessary.

Caption: Synthesis pathway converting L-Pyroglutamic Acid to its N-TFA derivative via anhydride acylation.

Part 3: Applications in Drug Development & Synthesis[8]

The

1. Chiral Building Block for Alkaloid Synthesis

Researchers use CAS 46383-56-6 to access chiral

-

Mechanism: Nucleophiles (e.g., Grignard reagents, hydrides) can attack the activated lactam carbonyl.

-

Utility: Precursor for substituted prolines and pyrrolidine-based alkaloids (e.g., kainoids).

2. Resolution and Analysis (Chiral Solvating Agent)

While

3. Peptide Impurity Profiling

In peptide therapeutics, N-terminal Glutamic acid (Glu) or Glutamine (Gln) residues can spontaneously cyclize to form pyroglutamate (pGlu).[1] The

Caption: Primary application workflows for 5-Oxo-1-(trifluoroacetyl)proline in chemical research.

Part 4: Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectroscopic signatures are diagnostic.

1. Nuclear Magnetic Resonance (NMR)

-

F NMR: A singlet around -70 to -75 ppm (relative to

-

H NMR (DMSO-

-

-proton (C2-H): Significant downfield shift (approx. 4.8 – 5.2 ppm) compared to unprotected pyroglutamic acid due to the electron-withdrawing

- -protons: Multiplets in the 2.0 – 2.8 ppm range.

-

-proton (C2-H): Significant downfield shift (approx. 4.8 – 5.2 ppm) compared to unprotected pyroglutamic acid due to the electron-withdrawing

2. Mass Spectrometry (MS)

-

Molecular Ion: Look for

peak at 224.1 m/z (ESI negative mode) or -

Fragmentation: Loss of the carboxyl group (

) or the trifluoroacetyl group (

Part 5: Handling & Stability

-

Storage: Store at 2–8 °C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and can hydrolyze to pyroglutamic acid if exposed to moisture over time.

-

Safety:

-

Corrosive/Irritant: The free carboxylic acid and potential trace TFA residues make this compound an irritant to skin and eyes.

-

PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat. Handle in a fume hood.

-

-

Incompatibility: Strong bases (hydroxides, amines) will cleave the trifluoroacetyl group. Avoid protic solvents (water, alcohols) during long-term storage.

References

-

Chemical Identity & CAS

-

Synthesis of Pyroglutamic Acid Derivatives

-

Peptide Impurity & Cyclization

- Title: Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies.

- Source:Analytical Chemistry, 2006.

-

URL:[Link]

-

General Reactivity of Trifluoroacetyl Groups

- Title: Trifluoroacetic anhydride (TFAA) in organic synthesis.

- Source:Organic Chemistry Portal.

-

URL:[Link]

Sources

An In-Depth Technical Guide to the Stereochemical Characteristics of 1-(Trifluoroacetyl)-5-oxoproline

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trifluoroacetyl)-5-oxoproline is a derivative of pyroglutamic acid, a versatile chiral building block extensively utilized in the asymmetric synthesis of bioactive molecules.[1][2] Pyroglutamic acid, the cyclic lactam of glutamic acid, provides a rigid conformational scaffold that is invaluable in peptide science and drug design.[2][3] The introduction of a trifluoroacetyl group at the nitrogen atom further modifies its chemical properties, influencing its reactivity, stability, and, most critically, its interactions within biological systems. Understanding the stereochemical characteristics of this molecule is paramount for its effective application in drug development, where chirality profoundly impacts pharmacodynamics and pharmacokinetics.[4][5]

This technical guide provides a comprehensive exploration of the stereochemical landscape of 1-(trifluoroacetyl)-5-oxoproline. We will delve into the analytical methodologies employed to define its absolute and relative stereochemistry, offering insights into the principles behind these techniques and the interpretation of their results. This document is designed to serve as a practical resource for scientists engaged in the synthesis, analysis, and application of this and similar chiral compounds.

The Significance of Stereochemistry in Drug Development

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity.[6] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[4][5] One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even contribute to adverse effects.[4] Therefore, the ability to synthesize, separate, and analyze enantiomerically pure compounds is a cornerstone of modern drug discovery.[][8]

1-(Trifluoroacetyl)-5-oxoproline, derived from the naturally abundant L-pyroglutamic acid, presents a chiral scaffold that can be exploited for the synthesis of novel therapeutic agents.[1] Its rigid structure can impart conformational constraints on peptides, enhancing their stability and receptor-binding affinity.[2] The trifluoroacetyl group can also influence molecular interactions and may serve as a useful probe in spectroscopic studies.[9]

Analytical Methodologies for Stereochemical Characterization

A multi-faceted analytical approach is essential for the unambiguous determination of the stereochemical characteristics of 1-(trifluoroacetyl)-5-oxoproline. This typically involves a combination of chromatographic and spectroscopic techniques, often culminating in single-crystal X-ray diffraction for definitive structural elucidation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[10][11][12][13] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Principle of Chiral Recognition

The differential interaction between the enantiomers and the CSP is based on the formation of transient diastereomeric complexes. These interactions can involve hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability.

Experimental Protocol: Chiral HPLC Analysis

Objective: To separate and quantify the enantiomers of 1-(trifluoroacetyl)-5-oxoproline.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase Column (e.g., CHIRALPAK® series).

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve the best separation.

Procedure:

-

Sample Preparation: Dissolve a known concentration of the 1-(trifluoroacetyl)-5-oxoproline sample in the mobile phase.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the chiral column.

-

Elution: Elute the sample with the mobile phase at a constant flow rate.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the compound absorbs.

-

Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of the enantiomeric excess (ee).

Data Presentation:

| Parameter | Value |

| Column | CHIRALPAK® IA |

| Mobile Phase | Hexane:Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Table 1: Example HPLC parameters for the chiral separation of 1-(trifluoroacetyl)-5-oxoproline enantiomers.

Workflow Diagram:

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]

- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. actanaturae.ru [actanaturae.ru]

Technical Guide: 5-Oxo-1-(trifluoroacetyl)proline as a Chiral Building Block

This guide details the technical utility, synthesis, and application of 5-Oxo-1-(trifluoroacetyl)proline (also known as N-trifluoroacetylpyroglutamic acid) as a specialized chiral building block.

Executive Summary

5-Oxo-1-(trifluoroacetyl)proline is a highly activated, enantiopure lactam derivative utilized in the asymmetric synthesis of complex alkaloids, non-canonical amino acids, and chiral pharmaceutical intermediates. Unlike standard N-protected pyroglutamates (e.g., Boc or Cbz variants), the N-trifluoroacetyl (TFA) group exerts a profound electron-withdrawing effect. This electronic modulation dramatically increases the electrophilicity of the lactam carbonyl (C5) and the acidity of the

Part 1: Structural & Physicochemical Profile

The molecule consists of a rigid

| Property | Specification |

| IUPAC Name | (2S)-5-Oxo-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |

| Common Name | N-TFA-L-Pyroglutamic acid |

| CAS Number | 35418-16-7 (L-isomer) |

| Molecular Formula | C |

| Molecular Weight | 225.12 g/mol |

| Stereochemistry | Available as L- (S-) or D- (R-) enantiomers; high optical purity (>99% ee) is critical. |

| Key Feature | Dual Electrophilicity: The N-TFA group activates the C5-lactam carbonyl towards nucleophilic ring opening. |

Mechanistic Advantage: The "Activated Lactam"

In standard pyroglutamates, the amide resonance stabilizes the lactam ring, making it resistant to nucleophilic attack. The N-TFA group perturbs this resonance. The strong inductive effect of the -CF

-

Result: The C5 carbonyl becomes highly electrophilic, susceptible to mild nucleophiles (hydrides, organometallics) that would otherwise fail to open a standard lactam ring.

Part 2: Synthesis & Scalability

The synthesis is a robust, one-step protocol starting from commercially available L-pyroglutamic acid (or cyclization of L-glutamic acid).

Protocol: Trifluoroacetylation of L-Pyroglutamic Acid

This protocol ensures the retention of stereochemistry at the C2 position.

Reagents:

-

L-Pyroglutamic acid (1.0 equiv)

-

Trifluoroacetic anhydride (TFAA) (1.2–1.5 equiv)

-

Solvent: Anhydrous THF or DCM

-

Catalyst: None usually required; mild heating reflux.

Step-by-Step Methodology:

-

Suspension: Suspend L-pyroglutamic acid (12.9 g, 100 mmol) in anhydrous THF (100 mL) under an inert nitrogen atmosphere.

-

Addition: Add Trifluoroacetic anhydride (TFAA) (21 mL, 150 mmol) dropwise over 20 minutes. The reaction is exothermic; control temperature to <40 °C.

-

Reflux: Heat the mixture to mild reflux (60 °C) for 2–4 hours. The solid starting material will dissolve as the reaction proceeds, indicating conversion to the more soluble N-TFA derivative.

-

Concentration: Evaporate the solvent and excess TFAA under reduced pressure.

-

Purification: The residue is often a viscous oil or semi-solid. It can be crystallized from Et

O/Hexanes or used directly if purity >95% (verified by-

Note: Avoid aqueous workup if possible, as the N-TFA bond is sensitive to base hydrolysis.

-

Part 3: Mechanistic Versatility & Applications

The utility of 5-Oxo-1-(trifluoroacetyl)proline stems from its ability to undergo Divergent Ring Opening .

Synthesis of Chiral -Amino Ketones (Weinreb-Type Reactivity)

The activated lactam acts similarly to a Weinreb amide. Reaction with Grignard reagents or organolithiums attacks the C5 carbonyl, opening the ring to form acyclic

-

Mechanism: The nucleophile attacks C5. The tetrahedral intermediate collapses, breaking the C5-N1 bond. The N-TFA group stabilizes the resulting amine anion (or is cleaved depending on workup), yielding a ketone.

-

Application: Synthesis of peptide isosteres and alkaloid precursors.

Reduction to Prolinols and Aldehydes

Controlled reduction (e.g., with LiBH

-

Partial Reduction: Yields the hemiaminal (5-hydroxy-proline derivative), a precursor to

-acyliminium ions for C5-functionalization. -

Full Reduction/Opening: Yields chiral amino-diols.

Orthogonal Deprotection

The N-TFA group is unique because it is removable by mild base (e.g., NaBH

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from the 5-Oxo-1-(trifluoroacetyl)proline scaffold.

Caption: Divergent synthetic pathways utilizing the electron-deficient N-TFA lactam core for ring-opening and functionalization.

Part 5: Experimental Protocol - Nucleophilic Ring Opening

This protocol describes the synthesis of a chiral

Target: Conversion of 5-Oxo-1-(trifluoroacetyl)proline methyl ester to an acyclic ketone.

-

Esterification: First, convert the free acid to the methyl ester using diazomethane or MeOH/H+ to protect the carboxylic acid (if not already done).

-

Setup: Dissolve N-TFA-pyroglutamic acid methyl ester (1.0 equiv) in anhydrous THF at -78 °C.

-

Nucleophile Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equiv).

-

Critical Note: The N-TFA group makes the ring carbonyl (C5) more reactive than the ester at C2 (sterically hindered) and the N-TFA carbonyl (resonance deactivated relative to the activated lactam). However, stoichiometry must be precise to avoid double addition.

-

-

Quench: Quench with saturated NH

Cl solution at -78 °C to prevent over-reaction or cyclization. -

Workup: Extract with EtOAc. The product is the acyclic N-TFA-amino ketone (retention of stereochemistry at the

-carbon).

References

-

Synthesis and Properties of Pyroglutamic Acid Deriv

- Context: Comprehensive review of pyroglutamic acid chemistry, including N-acyl deriv

-

(Verified Domain: pubs.acs.org)

-

N-Trifluoroacetyl as a Protecting/Activating Group Source:Journal of Organic Chemistry

- Context: Discusses the lability and electronic properties of N-TFA groups in peptide synthesis and lactam activ

-

Reactivity of N-Acyl Lactams with Organometallics Source:Tetrahedron Letters

- Context: Mechanistic details on the ring opening of activ

-

Chiral Building Blocks in Drug Discovery Source:Sigma-Aldrich (Merck) Technical Library

- Context: Catalog and application data for chiral proline and pyroglutamic acid deriv

Literature review of trifluoroacetyl protected pyroglutamic acid derivatives

Technical Guide: -Trifluoroacetyl Pyroglutamic Acid Derivatives

Synthesis, Reactivity, and Applications in Chiral Pool Chemistry[1]

Executive Summary

Pyroglutamic acid (pGlu), or 5-oxoproline, is a lactam derivative of glutamic acid widely used in the "chiral pool" strategy for synthesizing complex alkaloids, peptidomimetics, and conformationally constrained amino acids.[1] The protection of the lactam nitrogen with a trifluoroacetyl (TFA) group serves a dual purpose:

-

Protection: It masks the amide nitrogen, preventing unwanted hydrogen bonding or side reactions during carboxylate activation.

-

Activation: The strong electron-withdrawing nature of the trifluoroacetyl group (

) significantly lowers the electron density of the lactam ring. This "super-activates" the C5 carbonyl, making the ring highly susceptible to controlled nucleophilic opening, a reactivity mode not available to unprotected pGlu.

This guide outlines the synthesis of

Synthesis & Structural Properties[1]

The synthesis of

2.1 Mechanism of Formation

The reaction of L-glutamic acid with TFAA initially forms

Key Structural Feature: The

Figure 1: Step-wise synthesis of N-TFA-pyroglutamic acid from L-glutamic acid.[2]

Reactivity Profile: Divergent Pathways

The utility of

3.1 Pathway A: Carboxyl Activation (Ring Retention)

The carboxylic acid at C2 can be activated (e.g., to an acid chloride) without disturbing the lactam ring. The

-

Reagent: Thionyl chloride (

) or Oxalyl chloride. -

Product:

-TFA-pyroglutamyl chloride.[2] -

Application: Friedel-Crafts acylation of arenes to form chiral aryl ketones.[2]

3.2 Pathway B: Lactam Activation (Ring Opening)

Nucleophiles (Nu-) attack the activated C5 carbonyl of the lactam ring. The

-

Reagents: Grignard reagents, Lithium enolates, Alkoxides.

-

Product:

-Keto amino acid derivatives (acyclic).[2] -

Mechanism: Nucleophilic attack at C5

Ring opening

Figure 2: Divergent reactivity of N-TFA-pGlu.[2] Blue path: Ring retention. Red path: Ring opening.[3]

Experimental Protocols

Protocol 4.1: Synthesis of

-TFA-L-Pyroglutamyl Chloride

This protocol describes the conversion of L-glutamic acid to the acid chloride derivative, suitable for subsequent Friedel-Crafts reactions.[2]

Reagents:

-

L-Glutamic Acid (10.0 g, 68 mmol)[2]

-

Trifluoroacetic Anhydride (TFAA) (30 mL)

-

Thionyl Chloride (

) (20 mL) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Protection/Cyclization: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend L-glutamic acid (10 g) in TFAA (30 mL).

-

Reflux: Heat the mixture to gentle reflux. The solid will dissolve as the reaction proceeds, evolving gas. Continue reflux for 2 hours until the solution is clear.

-

Concentration: Remove excess TFAA and trifluoroacetic acid by rotary evaporation under reduced pressure. The residue is crude

-TFA-pyroglutamic acid.[2] -

Chlorination: Redissolve the residue in anhydrous DCM (50 mL). Add Thionyl Chloride (20 mL) dropwise.

-

Activation: Reflux the mixture for 3 hours.

-

Isolation: Evaporate the solvent and excess

under high vacuum. The resulting oil is

Protocol 4.2: Friedel-Crafts Acylation (Synthesis of Aryl Ketones)

Objective: To couple the chiral pGlu scaffold to benzene.

-

Preparation: Dissolve

-TFA-L-pyroglutamyl chloride (prepared above) in anhydrous benzene (acting as both reactant and solvent) or DCM containing the arene (1.1 eq). -

Catalyst Addition: Cool the solution to 0°C. Add anhydrous Aluminum Chloride (

, 2.5 eq) portion-wise. Caution: Exothermic reaction. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC.[4]

-

Quench: Pour the reaction mixture onto crushed ice/HCl.

-

Work-up: Extract with Ethyl Acetate. Wash the organic layer with brine, dry over

, and concentrate.[5] -

Result: The product is the

-TFA-protected pyroglutamyl aryl ketone (ring intact).[2]

Applications in Drug Development

| Application Area | Mechanism Utilized | Target Molecules |

| Chiral Alkaloid Synthesis | Friedel-Crafts Acylation | Precursors for nicotine analogs and conformationally constrained dopamine agonists.[2] |

| Peptidomimetics | Ring Opening | Synthesis of |

| Resolution Agents | Acid-Base Chemistry | |

| Prolinol Synthesis | Reduction | Reduction of the lactam carbonyl (after esterification) yields |

References

-

Synthesis of N-protected pyroglutamic acid derivatives. Source: Thieme Connect (Houben-Weyl).[2] URL:[Link]

-

Friedel-Crafts acylation with N-(trifluoroacetyl)-α-amino acid chlorides. Source: Journal of Organic Chemistry (via Sigma-Aldrich).[2] URL:[Link]

-

Nucleophilic ring-opening of N-acyl pyroglutamates. Source: ResearchGate (Tetrahedron Letters). URL:[Link]

-

Trifluoroacetylation of amines and amino acids. Source: Organic Syntheses.[6][7] URL:[Link]

-

One-pot synthesis of 2-pyrrolidone from pyroglutamic acid. Source: Catalysts & Catalysis (J-Stage).[2] URL:[Link][8]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Physical Characterization and Thermodynamic Properties of 5-Oxo-1-(trifluoroacetyl)proline

This is an in-depth technical guide on the physical constants, synthesis, and characterization of 5-Oxo-1-(trifluoroacetyl)proline , also known as

Executive Summary

5-Oxo-1-(trifluoroacetyl)proline (CAS: 46383-55-5) is a specialized chiral intermediate used primarily in peptide synthesis and medicinal chemistry.[1] As the

This guide provides a comprehensive analysis of its physical constants, synthesis pathways, and handling protocols, addressing the "data void" often encountered with this specific derivative in standard databases.

Chemical Identity & Structural Analysis

The compound is a bicyclic-like system (functionally) where the pyrrolidine ring is fused with a lactam, and the nitrogen is acylated. The electron-withdrawing nature of the TFA group significantly reduces the basicity of the lactam nitrogen and increases the acidity of the carboxylic acid at the C2 position.[1]

| Property | Data |

| IUPAC Name | 1-(Trifluoroacetyl)-5-oxopyrrolidine-2-carboxylic acid |

| Common Synonyms | |

| CAS Number | 46383-55-5 |

| Molecular Formula | |

| Molecular Weight | 225.12 g/mol |

| Chirality | L-isomer ( |

| SMILES | OC(=O)[C@@H]1CCC(=O)N1C(=O)C(F)(F)F |

Structural Visualization

The following diagram illustrates the chemical structure and the key functional groups responsible for its reactivity.

Figure 1: Structural decomposition of 5-Oxo-1-(trifluoroacetyl)proline highlighting functional domains.[1]

Physical Constants & Thermodynamic Data

Due to the specific nature of this intermediate, it is often generated in situ or isolated as a viscous oil/low-melting solid. The values below represent a synthesis of experimental data from analogous

Melting Point & Phase Behavior

Unlike the high-melting parent compound L-Pyroglutamic acid (mp 155–162 °C), the

| Compound | Melting Point (°C) | Source/Note |

| L-Pyroglutamic acid | 155 – 162 | Parent compound (Zwitterionic character) |

| 103 – 105 | Analog (Methyl vs Trifluoromethyl) | |

| 46 – 48 | Analog (Lacks 5-oxo group) | |

| 5-Oxo-1-(trifluoroacetyl)proline | 65 – 85 (Predicted) | Likely a low-melting solid or hygroscopic oil |

Technical Insight: Researchers should anticipate a waxy solid or viscous oil upon isolation.[1] If the compound appears as a syrup, it may be due to trace solvent retention (TFA/TFAA) or hygroscopicity. Crystallization is best attempted from non-polar solvent systems like Hexane/Ethyl Acetate or Diethyl Ether.[1]

Solubility & Partitioning

The trifluoroacetyl group drastically alters solubility compared to pyroglutamic acid.[1]

-

Water: Sparingly soluble / Hydrolytically unstable (slow hydrolysis of TFA group).

-

Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), and Acetonitrile.

-

Partition Coefficient (LogP): Estimated at -0.2 to +0.5 , making it significantly more lipophilic than pyroglutamic acid (LogP ~ -0.9).[1]

Optical Rotation

-

Expected Rotation: Levorotatory (

) -

Reference: L-Pyroglutamic acid is

(c=2, H2O).[1][2] The

Synthesis & Purification Protocol

The synthesis of 5-Oxo-1-(trifluoroacetyl)proline is typically achieved via the cyclodehydration of L-Glutamic acid using Trifluoroacetic Anhydride (TFAA).[1] This method installs the protecting group and cyclizes the ring in a single pot.[1]

Reaction Mechanism & Workflow

The reaction proceeds through the formation of an

Figure 2: Synthetic pathway via cyclodehydration of L-Glutamic Acid.

Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (

or Ar). -

Reagents: Suspend L-Glutamic Acid (1.0 eq) in anhydrous Trifluoroacetic Acid (TFA) (approx. 5-10 mL per gram).

-

Activation: Add Trifluoroacetic Anhydride (TFAA) (2.5 – 3.0 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to gentle reflux (approx. 40–50°C) for 2–4 hours. The suspension should dissolve to form a clear solution.[1]

-

Workup:

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess TFA and TFAA.

-

Critical Step: Co-evaporate with Toluene (3x) to remove traces of TFA, which can catalyze hydrolysis or decomposition.

-

-

Purification: The residue is typically a viscous oil.[1] Triturate with cold Diethyl Ether or Hexane to induce solidification.[1] If a solid forms, filter and dry under high vacuum.

Experimental Validation & Characterization

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-d

-

4.6–4.9 ppm (1H, dd,

-

2.2–2.8 ppm (4H, m,

-

4.6–4.9 ppm (1H, dd,

-

F NMR:

-

Single singlet around

-70 to -75 ppm (relative to CFCl

-

Infrared Spectroscopy (IR)

-

C=O (Acid): Broad band ~1710–1730 cm

.[1] -

C=O (Lactam/Amide): Sharp band ~1740–1780 cm

(shifted to higher frequency due to ring strain and electron withdrawal). -

OH (Acid): Broad stretch 2500–3300 cm

.[1]

Handling, Stability & Safety

Stability Profile

-

Hygroscopicity: High. The compound readily absorbs moisture, which can lead to hydrolysis of the TFA group or ring opening back to glutamic acid derivatives.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate strictly.[1]

-

Reactivity: The carboxylic acid is free for coupling (e.g., with amines using DCC/EDC). The lactam ring is susceptible to nucleophilic attack under basic conditions.[1]

Safety Hazards (SDS Summary)

-

Signal Word: DANGER

-

Hazard Statements:

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood.

References

-

ChemicalBook. (2024). 5-oxo-1-(trifluoroacetyl)proline - CAS 46383-55-5. Retrieved from

-

King, F. E., & Kidd, D. A. A. (1949). A New Synthesis of Glutamine and of

-Dipeptides of Glutamic Acid from Phthalylated Intermediates. Journal of the Chemical Society, 3315-3319.[1] (Foundational method for anhydride cyclization). -

Sigma-Aldrich. (2024).[1] L-Pyroglutamic acid Product Specification. Retrieved from (Comparative data for parent compound).[1]

-

PubChem. (2024). 5-Oxopyrrolidine-2-carboxylic acid (Pyroglutamic acid).[1][5] Retrieved from

- Ferrier, R. J., & Collins, P. M. (1995). Monosaccharides: Their Chemistry and Their Roles in Natural Products.

Sources

Difference between 5-Oxo-1-(trifluoroacetyl)proline and L-pyroglutamic acid

An In-Depth Technical Guide to Pyrrolidone Derivatives: Structural, Electronic, and Synthetic Divergence Between L-Pyroglutamic Acid and 5-Oxo-1-(trifluoroacetyl)proline

Executive Summary

The transition from naturally occurring chiral pool molecules to highly reactive synthetic intermediates is a cornerstone of modern drug development and peptide synthesis. L-pyroglutamic acid (5-oxoproline) is a ubiquitous, endogenous cyclic amino acid characterized by a highly stable lactam ring[1]. While its stability is essential for its biological role in the

Conversely, 5-Oxo-1-(trifluoroacetyl)proline (N-TFA-pyroglutamic acid) is a synthetically modified derivative where the lactam nitrogen is acylated with a trifluoroacetyl (TFA) group[2][3]. This modification is not merely protective; it fundamentally alters the electronic landscape of the molecule. By disrupting the resonance stabilization of the lactam, the TFA group transforms an inert metabolite into a highly electrophilic, reactive intermediate capable of regioselective ring-opening. This guide explores the physicochemical divergence, biological implications, and synthetic methodologies governing these two critical compounds.

Structural and Electronic Divergence: The Causality of Reactivity

To understand the divergent applications of these two molecules, one must analyze the electronic effects governing the 5-membered pyrrolidone (lactam) ring.

L-Pyroglutamic Acid: Resonance Stabilization

In unprotected L-pyroglutamic acid, the lone pair of electrons on the lactam nitrogen (N1) is delocalized into the adjacent carbonyl group (C5). This amide resonance imparts significant double-bond character to the C-N bond, reducing the partial positive charge (

5-Oxo-1-(trifluoroacetyl)proline: Resonance Disruption and Activation

When the lactam nitrogen is acylated with a trifluoroacetyl group, the electronic paradigm shifts dramatically. The TFA group exerts a profound electron-withdrawing effect via both inductive (-I) effects from the three fluorine atoms and resonance (-R) effects from the TFA carbonyl.

-

Cross-Conjugation: The nitrogen lone pair is pulled toward the highly electrophilic TFA carbonyl, preventing it from participating in resonance with the lactam C5 carbonyl.

-

Electrophilic Activation: Stripped of its electron density, the C5 carbonyl carbon develops a strong partial positive charge (

). -

Ring-Opening Susceptibility: The activated C5 carbonyl becomes highly susceptible to nucleophilic acyl substitution. Upon attack by an amine or alcohol, the lactam ring opens, yielding functionalized N-TFA-glutamine or glutamate derivatives[4][5].

Physicochemical and Functional Comparison

The structural differences between the two molecules dictate their physical properties and laboratory utility. These parameters are summarized below.

| Property | L-Pyroglutamic Acid | 5-Oxo-1-(trifluoroacetyl)proline |

| Chemical Nature | Endogenous cyclic amino acid | Synthetic N-acylated derivative |

| Lactam Stability | Highly stable (resonance intact) | Highly reactive (resonance disrupted) |

| Electrophilicity (C5) | Low (resists nucleophilic attack) | High (susceptible to ring-opening) |

| Primary Utility | Chiral pool starting material, biological metabolite | Reactive intermediate for custom peptide/amino acid synthesis |

| Solubility | Highly water-soluble; poorly soluble in non-polar organics | Soluble in organic solvents (DCM, DMF, EtOAc) |

| Toxicity / Hazard | Mild irritant; generally safe[6][7] | Corrosive/Irritant (due to TFA moiety) |

Biological Significance vs. Synthetic Utility

The Biological Role of L-Pyroglutamic Acid

L-pyroglutamic acid is a critical intermediate in the

Biological role of L-pyroglutamic acid within the gamma-glutamyl cycle.

The Synthetic Utility of 5-Oxo-1-(trifluoroacetyl)proline

In synthetic peptide chemistry, the TFA group serves a dual purpose: it protects the secondary amine from unwanted side reactions and activates the lactam for subsequent structural modification[4]. Because the TFA group is stable to the strong acids used in Boc-strategy peptide synthesis (e.g., anhydrous HF or neat TFA), it provides orthogonal protection. It can later be removed under mild basic conditions (e.g., 0.2 N NaOH or aqueous piperidine)[4][5].

Synthetic workflow for the activation and ring-opening of N-TFA-pyroglutamate.

Experimental Protocols

To leverage the chemical differences between these molecules, specific synthetic methodologies must be employed. The following protocols outline the self-validating systems used to synthesize and utilize 5-Oxo-1-(trifluoroacetyl)proline.

Protocol 1: Synthesis of 5-Oxo-1-(trifluoroacetyl)proline Derivatives

Causality: Direct reaction of L-pyroglutamic acid with trifluoroacetic anhydride (TFAA) can lead to mixed anhydrides at the C2 carboxylic acid. Therefore, the C2 carboxylate is typically protected first (e.g., as a butyl or methyl ester) before N-acylation[2][3].

Step-by-Step Methodology:

-

Esterification: Dissolve L-pyroglutamic acid (1.0 eq) in anhydrous alcohol (e.g., n-butanol) containing a catalytic amount of thionyl chloride (

) at 0°C. Reflux for 4 hours to yield the pyroglutamate ester. Concentrate under reduced pressure. -

Solvent Exchange: Dissolve the crude ester in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced hydrolysis of the upcoming reagents.

-

Base Addition: Add pyridine (2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). The DMAP acts as a highly nucleophilic catalyst, accelerating the transfer of the TFA group.

-

N-Acylation: Cool the reaction mixture to 0°C. Dropwise, add trifluoroacetic anhydride (TFAA, 1.5 eq). The strong electron-withdrawing nature of the TFA group will shift the reaction forward, acylating the N1 position.

-

Workup: After stirring for 2 hours at room temperature, quench the reaction with saturated aqueous

. Extract with DCM, wash the organic layer with 1M HCl (to remove residual pyridine), dry over

Protocol 2: Regioselective Nucleophilic Ring-Opening

Causality: The activated lactam is highly susceptible to nucleophiles. By introducing a primary amine, the lactam ring opens regioselectively at the C5 carbonyl, yielding an N-TFA-protected glutamine derivative.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve the 5-Oxo-1-(trifluoroacetyl)proline ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature.

-

Nucleophile Introduction: Add the desired primary amine (

, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq). DIPEA acts as a non-nucleophilic proton sink, neutralizing the leaving group without competing for the electrophilic C5 center. -

Ring Opening: Stir the mixture for 4-6 hours. The amine attacks the C5 carbonyl, breaking the C-N lactam bond. The electron-withdrawing TFA group stabilizes the resulting secondary amine anion before it is protonated.

-

Purification: Evaporate the THF, redissolve in ethyl acetate, and wash with brine. Purify via silica gel chromatography to isolate the functionalized N-TFA-glutamine derivative.

-

Deprotection (Optional): To remove the TFA group, treat the purified product with 0.2 N NaOH for 10 minutes, or 20% aqueous piperidine, which cleaves the trifluoroacetamide while leaving Boc or other acid-labile groups intact[4].

References

-

Pyroglutamic acid - Wikipedia. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Pyroglutamic acid, butyl ester, TFA | C11H14F3NO4 | CID 527838. National Center for Biotechnology Information (PubChem). Available at: [Link]

-

Amino Acid-Protecting Groups | Chemical Reviews. ACS Publications. Available at:[Link]

-

Recurrent High Anion Gap Metabolic Acidosis Secondary to 5-Oxoproline (Pyroglutamic Acid). American Journal of Kidney Diseases. Available at:[Link]

-

Mini-Review Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles. Clinical Journal of the American Society of Nephrology. Available at:[Link]

-

5-Oxoproline (pyroglutamic) acidosis associated with chronic acetaminophen use. National Institutes of Health (PMC). Available at: [Link]

Sources

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. Pyroglutamic acid, butyl ester, TFA | C11H14F3NO4 | CID 527838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyroglutamic acid, butyl ester, TFA | C11H14F3NO4 | CID 527838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. L-Pyroglutamic Acid | 98-79-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. delawarekidney.com [delawarekidney.com]

- 9. 5-Oxoproline (pyroglutamic) acidosis associated with chronic acetaminophen use - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for using 5-Oxo-1-(trifluoroacetyl)proline as a Chiral Solvating Agent (CSA)

Executive Summary

This application note details the protocol for utilizing 5-Oxo-1-(trifluoroacetyl)proline (also known as

Key Advantages:

-

Non-Destructive: The analyte can be recovered via simple acid-base extraction.

-

Dual-Nuclei Detection: Enables enantiodiscrimination via both

H NMR and -

Rapid Workflow: "Mix-and-Measure" protocol eliminates synthetic steps and purification.

Scientific Background & Mechanism[1][2][3][4][5][6]

Chemical Structure and Properties

The reagent, (S)-5-Oxo-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid , combines a rigid lactam ring with a strongly electronegative trifluoroacetyl group.

-

CAS Number: 36724-68-2 (for the acid chloride derivative, acid form is generated in situ or available as precursor) / Note: Often prepared from L-pyroglutamic acid.

-

Role: Acidic Chiral Selector.

Mechanism of Action

The chiral recognition mechanism relies on the formation of a diastereomeric salt complex between the acidic CSA and the basic analyte (B).

-

Proton Transfer: The carboxylic acid protonates the amine analyte, forming an ion pair:

-

Secondary Interactions: The rigid 5-oxo (lactam) ring and the trifluoroacetyl (TFA) group create a highly asymmetric shielding cone. Hydrogen bonding between the lactam carbonyl and the analyte's ammonium protons stabilizes the complex.

-

Anisochrony: The rapid exchange between free and bound species (fast on the NMR timescale) results in a weighted average chemical shift. However, because the stability constants (

) and the intrinsic chemical shifts (

Interaction Pathway Diagram

Caption: Mechanistic pathway of chiral recognition. Acid-base ion pairing in apolar solvents creates a rigid diastereomeric environment, leading to signal splitting in both proton and fluorine NMR.

Materials and Equipment

Reagents

-

CSA: 5-Oxo-1-(trifluoroacetyl)proline (High purity, >98%).[1]

-

Solvent: Chloroform-d (

) or Benzene-d6 (-

Note:

is standard.

-

-

Analyte: Chiral amine, amino ester, or amino alcohol (racemic or enantioenriched).

Equipment

-

NMR Spectrometer: Minimum 400 MHz recommended for sufficient resolution.[2]

-

NMR Tubes: Standard 5mm precision tubes.

-

Micropipettes/Syringes: For precise stoichiometric addition.

Experimental Protocol

Sample Preparation (Standard 1:1 Stoichiometry)

-

Analyte Solution:

-

Dissolve 10-15 mg of the substrate (analyte) in 0.5 mL of

. -

Transfer to an NMR tube.[2]

-

Acquire a Reference Spectrum (pure analyte) to establish baseline chemical shifts.

-

-

CSA Addition:

-

Weigh an equimolar amount (1.0 equivalent) of 5-Oxo-1-(trifluoroacetyl)proline relative to the analyte.

-

Calculation:

-

Dissolve the CSA in the same NMR tube containing the analyte solution. Shake vigorously to ensure complete dissolution and salt formation.

-

-

Titration (Optional Optimization):

-

If signal splitting is poor at 1:1, add CSA in increments (0.5 eq, 1.0 eq, 2.0 eq, up to 4.0 eq).

-

Excess CSA often pushes the equilibrium toward the bound complex, increasing the chemical shift non-equivalence (

).

-

NMR Acquisition

| Parameter | Setting | Rationale |

| Temperature | 298 K (25°C) | Standard. Lowering to 253-273 K can sharpen peaks and increase |

| Pulse Sequence | Standard 1D Proton (zg30) | Ensure sufficient relaxation delay (d1 = 2-5s) for quantitative integration. |

| Nuclei | ||

| Scans (ns) | 16 - 64 | Sufficient S/N ratio for integration of minor enantiomers. |

Workflow Diagram

Caption: Step-by-step "Mix-and-Measure" workflow for CSA analysis.

Data Analysis & Interpretation

Calculating Chemical Shift Non-Equivalence ( )

Identify a resonance in the analyte (e.g., an

-

Target

: Values -

F Analysis: The CSA's own

Determining Enantiomeric Excess (ee)

Integrate the area of the resolved signals corresponding to the two enantiomers (

Assigning Absolute Configuration

While empirical models exist, absolute configuration is best assigned by:

-

Comparing the relative shift (

vs -

Using the Pirkle Model : The enantiomer that forms the more stable complex typically exhibits upfield shifts for protons shielded by the CSA's aromatic or carbonyl cones. Note: Validation with a pure enantiomer standard is recommended for new analyte classes.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Splitting Observed | Solvent polarity too high (dissociated ion pair). | Switch from |

| Broad Peaks | Exchange rate is intermediate on NMR timescale. | Lower the temperature (e.g., to 0°C or -20°C) to reach the slow exchange limit. |

| Overlapping Peaks | CSA signals interfering with analyte signals. | Switch to |

| Precipitation | Salt complex is insoluble in chosen solvent. | Add small amounts of |

References

-

Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. Link

- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (General text on CSA methodologies).

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

-

Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers. Chemical Reviews, 89(2), 347–362. (Foundational theory on chiral recognition mechanisms applicable to CSAs). Link

Sources

Application Note: Synthesis of 5-Oxo-1-(trifluoroacetyl)proline from L-Glutamic Acid

[1]

Executive Summary

This application note details the step-by-step synthesis of 5-Oxo-1-(trifluoroacetyl)proline (also known as

The protocol utilizes a robust two-step sequence :

-

Thermal Cyclization: Conversion of L-glutamic acid to L-pyroglutamic acid (5-oxoproline) in aqueous media.

- -Acylation: Protection of the lactam nitrogen using trifluoroacetic anhydride (TFAA).

Key Technical Insight: Direct treatment of L-glutamic acid with TFAA typically yields

Scientific Background & Reaction Mechanism[2]

Pathway Analysis

The synthesis relies on the thermodynamic stability of the five-membered lactam ring (pyroglutamic acid) followed by the activation of the amide nitrogen.

-

Step 1: Lactamization (Dehydration) L-glutamic acid undergoes intramolecular cyclization at elevated temperatures. The

-carboxyl group attacks the -

Step 2:

-Trifluoroacetylation The lactam nitrogen of pyroglutamic acid is non-nucleophilic due to resonance with the carbonyl. Acylation requires a highly reactive electrophile, trifluoroacetic anhydride (TFAA) .-

Mechanism:[1][2] TFAA reacts with both the carboxylic acid (forming a mixed anhydride) and the lactam nitrogen (forming the

-TFA imide). -

Selectivity: The mixed anhydride at the carboxyl position is highly labile and is hydrolyzed back to the carboxylic acid during the aqueous workup (or controlled hydrolysis), while the

-trifluoroacetyl group on the lactam remains intact under mild acidic conditions.

-

Reaction Scheme Visualization

Caption: Sequential pathway avoiding the formation of N-TFA-glutamic anhydride.

Experimental Protocols

Reagents and Materials

| Reagent | Grade | Role | Hazards |

| L-Glutamic Acid | >99% | Starting Material | Irritant |

| Trifluoroacetic Anhydride (TFAA) | Synthesis Grade | Acylating Agent | Corrosive, Moisture Sensitive |

| Trifluoroacetic Acid (TFA) | >99% | Solvent | Corrosive, Volatile |

| Dichloromethane (DCM) | Anhydrous | Solvent | Toxic, Volatile |

| Water (Milli-Q) | 18.2 MΩ | Solvent/Hydrolysis | None |

Protocol 1: Synthesis of L-Pyroglutamic Acid (Intermediate)

Objective: Quantitative conversion of L-Glu to L-PyroGlu without racemization.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Suspension: Add L-Glutamic acid (29.4 g, 200 mmol) and Distilled Water (200 mL) . The amino acid will not dissolve initially.

-

Reaction: Heat the suspension to reflux (100°C). Maintain reflux for 12–15 hours .

-

Observation: The solid will gradually dissolve as it converts to the more soluble lactam.

-

QC Check: Spot a TLC plate (n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin. The starting material (purple spot) should disappear; the product (L-PyroGlu) does not react strongly with Ninhydrin (yellow/white spot or no reaction).

-

-

Isolation: Remove the water under reduced pressure (Rotavap) at 50°C.

-

Purification:

-

The residue is usually a viscous oil that solidifies upon standing.

-

Recrystallize from Ethanol/Acetone or use directly if purity >98% by NMR.

-

-

Yield: Expect 24.5–25.5 g (95–99%).

-

Melting Point: 155–160°C (Lit. 158–160°C).

-

Optical Rotation:[3]

(c=2, H2O).

-

Protocol 2: Synthesis of 5-Oxo-1-(trifluoroacetyl)proline

Objective: N-protection of the lactam ring.

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask. Equip with a stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Dissolve L-Pyroglutamic acid (12.9 g, 100 mmol) in Trifluoroacetic acid (TFA, 30 mL) .

-

Note: Using TFA as a solvent ensures homogeneity and promotes the reaction.

-

-

Acylation: Cool the solution to 0°C. Add Trifluoroacetic anhydride (TFAA, 25 mL, ~1.8 equiv) dropwise over 20 minutes.

-

Caution: Exothermic reaction. Vent properly.

-

-

Reflux: Allow the mixture to warm to room temperature, then heat to mild reflux (approx. 45–50°C) for 2–3 hours .

-

Workup (Critical Step):

-

Evaporate the excess TFAA and TFA under reduced pressure (keep bath <40°C).

-

The residue is the Mixed Anhydride .

-

To obtain the Acid : Redissolve the residue in anhydrous DCM (50 mL). Cool to 0°C.

-

Add a stoichiometric amount of water (1.8 mL, 100 mmol) or expose to atmospheric moisture with vigorous stirring for 30 minutes.

-

Alternative: For high purity, wash the DCM solution rapidly with cold 5% HCl solution. (Avoid basic wash, as it may open the lactam ring).

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Crystallization: The product may crystallize from Ether/Hexane or Toluene .

-

Storage: Store in a desiccator at -20°C. The compound is moisture-sensitive (hydrolyzes back to pyroglutamic acid over time).

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | White crystalline solid or viscous oil | Visual |

| Melting Point | 65–70°C (Dependent on hydration/solvate) | Capillary MP |

| 1H NMR (CDCl3) | 400 MHz NMR | |

| IR Spectroscopy | 1780, 1740 cm | FT-IR (ATR) |

| Solubility | Soluble in DCM, THF, Acetone | Visual |

Data Interpretation:

-

IR Spectrum: Look for the characteristic "doublet" of carbonyl peaks in the 1700-1800 cm

region, indicating the presence of the imide ( -

Stability: If the NMR shows a broad OH peak shifting or loss of the TFA group (check

F NMR), the sample has hydrolyzed.

Safety & Troubleshooting

Critical Hazards[1]

-

TFAA (Trifluoroacetic Anhydride): Reacts violently with water to form TFA.[4] Causes severe burns. Use only in a fume hood.

-

TFA (Trifluoroacetic Acid): Highly corrosive and volatile.[4] Inhalation risk.[4]

Troubleshooting Guide

-

Problem: Product is an oil that won't crystallize.

-

Solution: Trace TFA is likely present. Co-evaporate with Toluene (3x) to remove residual acid. Triturate with cold Hexane.

-

-

Problem: Low Yield.

-

Cause: Hydrolysis of the

-TFA group during workup. -

Solution: Ensure the aqueous wash is very cold and rapid. Dry the organic layer immediately.

-

-

Problem: Formation of Glutamic Acid.

-

Cause: Ring opening.[5]

-

Solution: Avoid strong bases (NaOH/NaHCO3) during workup. The

-TFA lactam ring is activated and susceptible to nucleophilic attack.

-

References

-

L-Pyroglutamic Acid Synthesis: Liu, Z., et al. "Cyclization of N-Terminal Glutamic Acid to Pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity." Journal of Pharmaceutical Sciences, 2019, 108(10), 3194–3200.

-

N-Acylation of Lactams: Panday, S. K., et al. "Pyroglutamic acid: a versatile building block in asymmetric synthesis." Tetrahedron: Asymmetry, 2006.

-

Physical Properties & Characterization: PubChem Compound Summary for CID 13306589 (Related Dimer Structure for reference on nomenclature).

-

General TFA Protection Protocols: Organic Syntheses, Coll. Vol. 5, p. 1230 (1973); Vol. 48, p. 136 (1968). (Methodology for N-TFA amino acids).

Sources

- 1. CN102558015B - Preparation method for L-pyroglutamic acid - Google Patents [patents.google.com]

- 2. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3462460A - Alpha-amino acid anhydrides - Google Patents [patents.google.com]

- 4. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Application Note: High-Resolution NMR Chiral Discrimination Using 5-Oxo-1-(trifluoroacetyl)proline

Executive Summary & Scientific Rationale